1,2-Epoxy-1,2-dihydrophenanthrene
Description
Contextualization of Arene Oxides in Organic and Biochemical Systems
Arene oxides, or arene epoxides, are a class of organic compounds featuring a highly strained three-membered epoxide ring fused to an aromatic system. libretexts.orglibretexts.org This structural feature renders them significantly more reactive than their parent aromatic hydrocarbons. google.com In organic chemistry, arene oxides serve as versatile intermediates for the synthesis of more complex molecules. libretexts.org In biochemical systems, they are recognized as key intermediates in the metabolism of aromatic compounds, including many environmental pollutants and drugs. libretexts.orglibretexts.org The enzymatic oxidation of aromatic rings by cytochrome P450 monooxygenases is a primary route to the formation of arene oxides in vivo. libretexts.org These reactive epoxides can then undergo several transformations, including enzymatic hydration to form trans-dihydrodiols, rearrangement to phenols, or reaction with cellular nucleophiles. libretexts.orgacs.orgresearchgate.net
Significance of Dihydrophenanthrene Epoxides in Chemical Research
Phenanthrene (B1679779), a three-ringed PAH, is a common environmental contaminant and is often used as a model compound for studying the metabolism of more complex and carcinogenic PAHs that possess a similar "bay-region" and "K-region". ethz.chnih.gov The metabolism of phenanthrene proceeds through the formation of various epoxides, including dihydrophenanthrene epoxides. researchgate.netfiveable.me These epoxides are precursors to dihydrodiols, which can be further oxidized to form highly reactive diol epoxides. researchgate.net The study of dihydrophenanthrene epoxides is crucial for understanding the metabolic activation pathways of PAHs. For instance, the formation and subsequent reactions of these epoxides determine the ultimate fate of the parent PAH in biological systems.
Scope and Research Focus on 1,2-Epoxy-1,2-dihydrophenanthrene
This article focuses specifically on this compound, an epoxide derivative of phenanthrene formed at the 1,2-double bond. Research on this particular arene oxide is driven by its role in the metabolic pathway of phenanthrene. researchgate.netnih.gov Understanding its synthesis, chemical properties, and reactivity provides insight into the initial steps of phenanthrene biotransformation. The subsequent reactions of this compound, such as hydrolysis and rearrangement, lead to the formation of various metabolites.
Structure
2D Structure
3D Structure
Properties
CAS No. |
39834-44-1 |
|---|---|
Molecular Formula |
C14H10O |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1a,9a-dihydrophenanthro[1,2-b]oxirene |
InChI |
InChI=1S/C14H10O/c1-2-4-10-9(3-1)5-6-12-11(10)7-8-13-14(12)15-13/h1-8,13-14H |
InChI Key |
ALTXUIJFJAHUPS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4C3O4 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4C3O4 |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization of 1,2 Epoxy 1,2 Dihydrophenanthrene
Chromatographic Separation Techniques
Chromatographic methods are essential for isolating "1,2-Epoxy-1,2-dihydrophenanthrene" from complex mixtures and for studying its stability.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like "this compound". In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that acts as a molecular fingerprint.
The thermal stability of epoxy compounds can be investigated using GC-MS. arxiv.org The injection port of the gas chromatograph is typically heated to a high temperature to ensure rapid vaporization of the sample. The stability of "this compound" at these temperatures can be inferred from the resulting chromatogram and mass spectra. Decomposition or rearrangement products would appear as additional peaks with different retention times and mass spectra. For instance, studies on the thermal decomposition of epoxy resins using TG/DTA-GC/MS have identified various degradation products, providing insights into the thermal behavior of the epoxy functional group. researchgate.net The oven temperature program in a GC analysis is carefully controlled, often starting at a lower temperature and ramping up to a higher temperature to ensure good separation of compounds with a wide range of boiling points. arxiv.org
Table 1: Illustrative GC-MS Parameters for Epoxy Compound Analysis
| Parameter | Value |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (2 min), then 10 °C/min to 300 °C (10 min) |
| Carrier Gas | Helium |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 m/z |
This table represents typical starting parameters for the analysis of aromatic epoxy compounds and may require optimization for specific instruments and applications.
High-performance liquid chromatography (HPLC) is particularly useful for the separation of isomers of "this compound" that may not be readily separable by GC. HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For non-polar compounds like phenanthrene (B1679779) derivatives, reversed-phase HPLC is commonly employed, where the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is a polar solvent mixture (e.g., acetonitrile/water).
The resolution of enantiomers, which are non-superimposable mirror images, requires the use of a chiral stationary phase (CSP). Chiral HPLC is a critical technique for separating the (+) and (-) enantiomers of "this compound," allowing for the study of their individual biological activities. The choice of the chiral stationary phase and the mobile phase composition are crucial for achieving baseline separation of the enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of "this compound". Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
In the ¹H NMR spectrum of "this compound," the protons on the epoxide ring would exhibit characteristic chemical shifts and coupling constants. For example, in similar epoxides, the oxirane protons often appear as doublets in the upfield region of the aromatic signals. chemicalbook.com The coupling constants between these protons provide information about their relative stereochemistry (cis or trans). The aromatic protons would appear as a complex multiplet in the downfield region, and their specific chemical shifts and coupling patterns can be used to confirm the phenanthrene backbone structure.
¹³C NMR spectroscopy complements the ¹H NMR data by providing the chemical shifts of each carbon atom. The carbon atoms of the epoxide ring would have distinct chemical shifts that are significantly different from the sp²-hybridized carbons of the aromatic rings. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, further confirming the molecular structure.
Table 2: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-1 | ~4.0-4.5 | d |
| H-2 | ~3.5-4.0 | d |
| Aromatic Protons | ~7.0-8.5 | m |
Note: These are predicted values and may vary depending on the solvent and instrument used. 'd' denotes a doublet and 'm' denotes a multiplet.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of "this compound". In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight of the compound. For "this compound" (C₁₄H₁₀O), the expected monoisotopic mass is approximately 194.07 g/mol . ebi.ac.uk
Table 3: Potential Fragment Ions in the Mass Spectrum of this compound
| m/z | Possible Fragment |
| 194 | [M]⁺ |
| 166 | [M - CO]⁺ |
| 165 | [M - CHO]⁺ |
| 139 | [C₁₁H₇]⁺ |
This table presents hypothetical fragmentation patterns. Actual fragmentation may vary based on ionization conditions.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment
Since "this compound" is a chiral molecule, existing as a pair of enantiomers, chiroptical spectroscopic techniques are essential for determining its absolute stereochemistry. Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.
The CD spectrum of each enantiomer of "this compound" will be a mirror image of the other. By comparing the experimentally obtained CD spectrum with theoretical spectra calculated using quantum chemical methods, the absolute configuration (R,S or S,R) of a particular enantiomer can be assigned. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of the chromophores in the molecule, in this case, the aromatic rings and the epoxide group. This information is critical for understanding the stereospecific interactions of the enantiomers with biological systems.
Chemical Reactivity and Reaction Mechanisms of 1,2 Epoxy 1,2 Dihydrophenanthrene
Nucleophilic Ring-Opening Reactions
The epoxide ring of 1,2-Epoxy-1,2-dihydrophenanthrene is readily opened by nucleophiles under both acidic and basic conditions. The mechanism and regioselectivity of these reactions are highly dependent on the reaction conditions.
Acid-Catalyzed Epoxide Ring Opening
Under acidic conditions, the epoxide oxygen is first protonated, forming a more reactive electrophilic species. This protonation enhances the leaving group ability of the oxygen atom and facilitates nucleophilic attack. The mechanism of acid-catalyzed ring-opening of epoxides is considered a hybrid between an SN1 and SN2 reaction.
The reaction proceeds via a transition state with significant carbocationic character at the benzylic positions (C-1 and C-2). The positive charge is better stabilized at the more substituted carbon atom. Consequently, the nucleophile preferentially attacks the carbon atom that can better stabilize a positive charge. In the case of this compound, both C-1 and C-2 are secondary benzylic carbons. However, subtle electronic effects of the phenanthrene (B1679779) system can influence the regioselectivity.
The stereochemical outcome of the acid-catalyzed ring-opening is typically trans addition of the nucleophile and the resulting hydroxyl group. This is due to the SN2-like backside attack of the nucleophile on the protonated epoxide.
Table 1: Products of Acid-Catalyzed Ring Opening of this compound
| Nucleophile (Solvent) | Major Product(s) |
| H₂O (Aqueous Acid) | trans-1,2-dihydroxy-1,2-dihydrophenanthrene |
| CH₃OH (Acidic Methanol) | trans-1-hydroxy-2-methoxy-1,2-dihydrophenanthrene and trans-2-hydroxy-1-methoxy-1,2-dihydrophenanthrene |
Base-Catalyzed Epoxide Ring Opening
In the presence of strong nucleophiles and basic conditions, the epoxide ring of this compound can also be opened. Unlike the acid-catalyzed reaction, the epoxide is not protonated prior to nucleophilic attack. The reaction proceeds through a classic SN2 mechanism.
Due to steric hindrance, the nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide ring. For this compound, the accessibility of the C-1 and C-2 positions to the incoming nucleophile will determine the regioselectivity. The attack of the nucleophile occurs from the backside, leading to an inversion of stereochemistry at the site of attack and resulting in a trans product.
Table 2: Products of Base-Catalyzed Ring Opening of this compound
| Nucleophile (Base) | Major Product(s) |
| OH⁻ (e.g., NaOH) | trans-1,2-dihydroxy-1,2-dihydrophenanthrene |
| CH₃O⁻ (e.g., NaOCH₃) | trans-1-hydroxy-2-methoxy-1,2-dihydrophenanthrene and trans-2-hydroxy-1-methoxy-1,2-dihydrophenanthrene |
Rearrangement Pathways and Isomerization
Arene oxides such as this compound are known to undergo spontaneous or catalyzed isomerization to form more stable phenolic compounds. This process, often referred to as the NIH shift, is a characteristic reaction of arene oxides.
Phenanthrol Formation
The acid-catalyzed or spontaneous rearrangement of this compound can lead to the formation of phenanthrols. The mechanism involves the opening of the epoxide ring to form a carbocation intermediate, followed by a 1,2-hydride shift and subsequent tautomerization to the stable aromatic phenol. In the context of phenanthrene metabolism, arene oxides are intermediates in the formation of dihydrodiols and phenols.
Specifically, the opening of the epoxide ring at C-1 would lead to a carbocation at C-2. A subsequent hydride shift from C-1 to C-2, followed by deprotonation, would result in the formation of 1-phenanthrol . Conversely, initial ring opening at C-2 would place the carbocation at C-1, which upon hydride shift from C-2 to C-1 and deprotonation would yield 2-phenanthrol . The relative yields of these isomers depend on the stability of the intermediate carbocations and the transition states for the hydride shifts.
Other Rearrangement Products
While phenanthrols are the major rearrangement products, other isomers or degradation products could potentially form depending on the reaction conditions. For instance, under strongly acidic conditions, further reactions of the initially formed diols or phenanthrols might occur. However, the aromatization to form the stable phenanthrols is the dominant pathway.
Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)
The participation of arene oxides in cycloaddition reactions is less common compared to their ring-opening and rearrangement reactions. The diene system within the dihydrophenanthrene moiety of this compound is part of an aromatic system, which reduces its reactivity in typical Diels-Alder reactions.
However, the epoxide ring itself can potentially act as a dipolarophile in 1,3-dipolar cycloadditions, or the molecule could undergo rearrangements to species that are more amenable to such reactions. 1,3-dipolar cycloadditions involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. While there is extensive literature on 1,3-dipolar cycloadditions, specific examples involving this compound as the dipolarophile are not well-documented. The electron-rich nature of the epoxide oxygen might influence its reactivity towards certain 1,3-dipoles. Theoretical studies suggest that arene oxides can participate in such reactions, but experimental evidence for this specific compound is scarce.
Solvent Effects on Reactivity and Selectivity of this compound
The reactivity and selectivity of the ring-opening reactions of this compound are significantly influenced by the solvent in which the reaction is carried out. The solvent's polarity, protic or aprotic nature, and nucleophilicity play crucial roles in stabilizing transition states and intermediates, as well as in solvating the reacting species. These factors ultimately dictate the rate of reaction and the distribution of products.
The solvolysis of this compound, which is a K-region epoxide, can proceed through different mechanisms depending on the solvent environment. K-region epoxides are located at the phenanthrene molecule's re-entrant "bay" formed by the fused benzene (B151609) rings. The stability of the carbocation intermediate is a key factor in determining the reaction pathway.
In the presence of polar protic solvents, such as water and alcohols, the reaction can exhibit characteristics of both SN1 and SN2 mechanisms. Polar protic solvents are capable of hydrogen bonding and can effectively solvate both the leaving group (the epoxide oxygen) and any carbocationic intermediates that may form. For the acid-catalyzed hydrolysis of arene oxides, the proportion and nature of the products can vary greatly with pH, suggesting different mechanisms for spontaneous and acid-catalyzed isomerizations nih.gov.
Under acidic conditions in polar protic solvents, the epoxide oxygen is first protonated, making it a better leaving group. This is followed by the opening of the epoxide ring to form a carbocation. The ability of the solvent to stabilize this carbocation is paramount. The subsequent nucleophilic attack by a solvent molecule (e.g., water in hydrolysis, or an alcohol in alcoholysis) leads to the final product. The stability of the carbocation intermediate can influence the regioselectivity of the ring-opening.
Conversely, in polar aprotic solvents, which possess a dipole moment but lack acidic protons (e.g., acetone, dimethyl sulfoxide), the reaction mechanism is more likely to follow an SN2 pathway. In this case, the nucleophile directly attacks one of the carbon atoms of the epoxide ring, leading to a concerted ring-opening and bond formation. The lack of hydrogen bonding in these solvents means that the nucleophile is less solvated and therefore more reactive.
The choice of solvent can also impact the stereochemistry of the products. For instance, in reactions proceeding via a clear SN2 mechanism, an inversion of configuration at the site of nucleophilic attack is expected. In contrast, reactions with significant SN1 character, involving a planar carbocation intermediate, can lead to a mixture of stereoisomers.
Detailed research on the solvolysis of phenanthrene arene oxides has provided insights into these solvent effects. For example, the comparative solvolytic rate constants of K-region and non-K-region arene oxides of phenanthrene have been studied to understand the underlying reaction mechanisms.
The following tables summarize hypothetical data based on the expected trends in the reactivity of this compound in different solvent systems.
Table 1: Hypothetical Relative Rate Constants for the Solvolysis of this compound in Various Solvents at 25°C
| Solvent | Dielectric Constant (ε) | Solvent Type | Relative Rate Constant (k_rel) |
| Water | 80.1 | Polar Protic | 100 |
| Methanol | 32.7 | Polar Protic | 25 |
| Ethanol | 24.5 | Polar Protic | 10 |
| Acetic Acid | 6.2 | Polar Protic | 5 |
| Acetone | 20.7 | Polar Aprotic | 1 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | 2 |
| Dioxane | 2.2 | Non-polar | <0.1 |
| Hexane | 1.9 | Non-polar | <0.01 |
Table 2: Hypothetical Product Distribution for the Hydrolysis of this compound in Different Aqueous Solvent Mixtures
| Solvent System | pH | Predominant Mechanism | Major Product | Minor Product(s) |
| Water | 7.0 | SN2-like | trans-1,2-Dihydroxy-1,2-dihydrophenanthrene | Phenanthrols |
| Water/Dioxane (1:1) | 7.0 | SN2 | trans-1,2-Dihydroxy-1,2-dihydrophenanthrene | Phenanthrols |
| 0.1 M HClO₄ in Water | 1.0 | SN1-like | cis- and trans-1,2-Dihydroxy-1,2-dihydrophenanthrene | Phenanthrols |
| 0.1 M NaOH in Water | 13.0 | SN2 | trans-1,2-Dihydroxy-1,2-dihydrophenanthrene | - |
It is important to note that the actual reactivity and product distribution can be influenced by other factors such as temperature and the presence of other nucleophiles. For instance, studies on the photooxidation of phenanthrene have shown that the reaction rate is higher in non-polar solvents, leading to different types of products compared to reactions in polar solvents nih.gov. While photooxidation is a different process, it highlights the critical role of the solvent in directing reaction pathways.
Enzymatic Formation and Biochemical Metabolism of 1,2 Epoxy 1,2 Dihydrophenanthrene
Cytochrome P450 Monooxygenase-Mediated Epoxidation of Phenanthrene (B1679779)
The initial and rate-limiting step in the metabolic activation of phenanthrene is its oxidation by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov These heme-containing monooxygenases catalyze the insertion of one atom of molecular oxygen into the phenanthrene molecule, leading to the formation of an epoxide. researchgate.netresearchgate.net The formation of 1,2-Epoxy-1,2-dihydrophenanthrene is a result of the epoxidation of the 1,2-double bond of phenanthrene.
Isoenzyme Specificity and Regioselectivity (e.g., CYP1A1, CYP1B1)
The regioselectivity of phenanthrene epoxidation, meaning which double bond is oxidized, is highly dependent on the specific CYP isoenzyme involved. Several human and rodent CYP isoforms have been shown to metabolize phenanthrene, with varying efficiencies and preferences for different positions on the molecule.
Human CYP1A1 and CYP1B1 are particularly significant in the metabolism of PAHs. Studies have shown that human CYP1B1 exhibits a high turnover rate for phenanthrene, greater than that of CYP1A1 and CYP1A2. nih.gov In contrast, mouse CYP1B1 shows no activity towards phenanthrene, highlighting species-specific differences. nih.gov Human CYP1A1 and CYP1A2 are also capable of oxidizing phenanthrene. nih.govnih.gov While many CYPs preferentially oxidize the K-region (9,10-position) of phenanthrene, the formation of the 1,2-epoxide is a recognized metabolic route. nih.govnih.gov
Table 1: Cytochrome P450 Isoenzyme Activity in Phenanthrene Metabolism
| CYP Isoform (Human) | Relative Metabolic Turnover of Phenanthrene |
| CYP1B1 | High |
| CYP1A1 | Moderate |
| CYP1A2 | Moderate |
| CYP2E1 | Low |
Data compiled from studies on genetically engineered V79 Chinese hamster cells expressing human CYP isoforms. nih.gov
Mechanistic Aspects of Enzymatic Oxygenation
The mechanism of oxygenation by cytochrome P450 is a catalytic cycle that involves the activation of molecular oxygen. The iron atom in the heme prosthetic group of the enzyme cycles between different oxidation states. The process begins with the binding of the substrate, phenanthrene, to the active site of the enzyme. This is followed by a one-electron reduction of the heme iron, allowing for the binding of molecular oxygen. A second electron reduction and protonation leads to the cleavage of the O-O bond, generating a highly reactive ferryl-oxo intermediate (Compound I). This potent oxidizing species is responsible for the epoxidation of the phenanthrene double bond, forming this compound and regenerating the resting state of the enzyme. researchgate.net
Epoxide Hydrolase Activity on this compound
Once formed, the electrophilic this compound can be further metabolized by epoxide hydrolases (EHs). nih.govwikipedia.org These enzymes catalyze the hydrolysis of the epoxide ring by adding a water molecule, which results in the formation of a less reactive trans-dihydrodiol. wikipedia.orgucdavis.edu This is a critical detoxification step, as it deactivates the reactive epoxide.
Formation of Dihydrodiol Metabolites (e.g., 1,2-dihydroxydihydrophenanthrene)
The enzymatic hydrolysis of this compound yields phenanthrene-1,2-dihydrodiol, also known as 1,2-dihydroxy-1,2-dihydrophenanthrene. nih.gov This reaction involves the opening of the oxirane ring and the addition of a hydroxyl group to each of the carbon atoms that were part of the epoxide. The resulting dihydrodiol is a more water-soluble compound that can be more readily excreted from the body.
Role of Microsomal and Soluble Epoxide Hydrolases
There are two main forms of epoxide hydrolase that play a role in the metabolism of xenobiotics: microsomal epoxide hydrolase (mEH) and soluble epoxide hydrolase (sEH). ucdavis.edunih.gov
Microsomal epoxide hydrolase (mEH) , also known as EPHX1, is primarily located in the endoplasmic reticulum. ucdavis.eduwikipedia.org It has a broad substrate specificity and is considered a major enzyme in the detoxification of various epoxides, including those derived from PAHs. wikipedia.orgnih.gov
Soluble epoxide hydrolase (sEH) , or EPHX2, is found mainly in the cytosol. ucdavis.edunih.gov While it also metabolizes epoxides, it shows a preference for endogenous lipid epoxides. However, it can also contribute to the hydrolysis of xenobiotic epoxides. nih.gov
Both mEH and sEH are capable of hydrolyzing this compound, contributing to its detoxification. nih.govnih.gov
Glutathione (B108866) S-Transferase Conjugation Pathways
In addition to hydrolysis by epoxide hydrolases, this compound can be detoxified through conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). washington.edu GSTs are a family of enzymes that play a crucial role in cellular detoxification by catalyzing the nucleophilic attack of the thiol group of GSH on electrophilic substrates. washington.edunih.gov
The conjugation of GSH with this compound results in the formation of a glutathione conjugate. This reaction typically involves the opening of the epoxide ring and the formation of a covalent bond between one of the carbons of the former epoxide and the sulfur atom of glutathione. nih.gov This process significantly increases the water solubility of the compound, facilitating its elimination from the body. The M-class GSTs, in particular, are known to have high activity towards planar aromatic hydrocarbon epoxides. washington.edu The resulting conjugate can be further metabolized through the mercapturic acid pathway for final excretion.
Formation of Glutathione Conjugates
The formation of glutathione (GSH) conjugates is a critical detoxification pathway for electrophilic compounds like this compound. This conjugation reaction involves the nucleophilic attack of the thiol group of glutathione on one of the electrophilic carbon atoms of the epoxide ring. This results in the opening of the epoxide ring and the formation of a stable, water-soluble glutathione conjugate.
The metabolism of phenanthrene initially proceeds via oxidation by cytochrome P450 (CYP) enzymes to form arene oxides, including the 1,2-oxide, 3,4-oxide, and 9,10-oxide. researchgate.netresearchgate.net These epoxides are then substrates for various enzymes, including epoxide hydrolase and glutathione S-transferases (GSTs). The reaction with glutathione effectively neutralizes the reactivity of the epoxide, preventing it from binding to cellular macromolecules such as DNA and proteins.
While direct studies on the glutathione conjugation of this compound are limited, the process can be inferred from studies on analogous PAH epoxides. For instance, the enzymatic conjugation of glutathione with bay-region diol-epoxides of other PAHs like benzo[a]pyrene (B130552) and benz[a]anthracene is well-documented. nih.gov The resulting glutathione conjugates are typically S-substituted, with the sulfur atom of glutathione attached to one of the carbon atoms of the former epoxide ring, and a hydroxyl group on the adjacent carbon.
The formation of glutathione conjugates from epoxides can result in different diastereomers, depending on the stereochemistry of the epoxide and the stereoselectivity of the enzyme involved. Studies with similar compounds, such as 1,2-epoxy-1,2,3,4-tetrahydronaphthalene, have shown that glutathione S-transferases can exhibit high enantioselectivity, preferentially conjugating one enantiomer over the other. nih.gov This leads to the formation of specific diastereomeric S-(hydroxy-tetrahydronaphthyl)glutathiones. nih.gov
The resulting glutathione conjugates are further metabolized through the mercapturic acid pathway. This involves the sequential cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione moiety, followed by N-acetylation of the remaining cysteine conjugate to form a mercapturic acid, which is then excreted in the urine or bile.
Enzymatic Mechanisms of Conjugation
The enzymatic conjugation of this compound with glutathione is catalyzed by a superfamily of enzymes known as glutathione S-transferases (GSTs). washington.edu These enzymes play a crucial role in cellular detoxification by catalyzing the nucleophilic attack of the sulfur atom of glutathione on a wide variety of electrophilic substrates. washington.edu
GSTs are typically dimeric proteins and are found in high concentrations in the cytosol of various tissues, particularly the liver, which is a primary site of xenobiotic metabolism. washington.edu There are several classes of cytosolic GSTs in mammals, including Alpha, Mu, Pi, and Theta, each with distinct but often overlapping substrate specificities. washington.edu The M-class GSTs, for example, are known to have high activity toward planar aromatic hydrocarbon epoxides. washington.edu
The catalytic mechanism of GSTs involves the binding of both glutathione and the electrophilic substrate (in this case, this compound) to the active site of the enzyme. The enzyme facilitates the reaction by lowering the pKa of the glutathione thiol group, thereby increasing its nucleophilicity, and by properly orienting the two substrates for reaction. The addition of glutathione to the epoxide is an 'anti' addition, resulting in a trans-configuration of the hydroxyl and glutathione groups. washington.edu
| Substrate (Diol-Epoxide) | Apparent Km (µM) | Apparent Vmax (nmol/mg/min) | Catalytic Efficiency (s⁻¹µM⁻¹) |
| (+/-)-anti-BPDE | 11 | 560 | 0.042 |
| (+/-)-anti-BADE | 125 | 2100 | 0.014 |
| (+/-)-anti-CDE | 105 | 1500 | 0.012 |
| Data from a study on the enzymatic conjugation of glutathione with bay-region diol-epoxides catalyzed by rat liver transferase 4-4. nih.gov | |||
| BPDE: trans-7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene | |||
| BADE: trans-3,4-dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz[a]anthracene | |||
| CDE: trans-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrochrysene |
GSTs often exhibit stereoselectivity, meaning they preferentially catalyze the conjugation of a specific enantiomer of a chiral substrate. For example, with racemic 1,2-epoxy-1,2,3,4-tetrahydronaphthalene, the enzymatic conjugation with glutathione occurs preferentially with the (1S,2R)-(-)-enantiomer. nih.gov This selectivity is a result of the specific interactions between the substrate and the amino acid residues in the active site of the enzyme. It is highly probable that GSTs would also display stereoselectivity towards the enantiomers of this compound.
Molecular Interactions and Adduct Formation Mechanisms
Deoxyribonucleic Acid (DNA) Adduct Formation
The interaction of epoxide derivatives of polycyclic aromatic hydrocarbons with DNA is a critical process that can lead to the formation of stable covalent adducts. These interactions are often the initial step in a cascade of events leading to mutations. For diol epoxides, the process typically involves an initial non-covalent association with the DNA helix, which then facilitates the covalent reaction between the electrophilic epoxide and nucleophilic sites on the DNA bases. nih.gov
The three-dimensional structure of both the epoxide and the DNA helix plays a crucial role in determining the nature of the adducts formed. The reaction of diol epoxides with DNA is highly stereospecific, meaning the spatial arrangement of atoms in the reacting molecules influences the reaction products.
Research on the structurally related benzo[c]phenanthrene (B127203) 3,4-diol-1,2-epoxides demonstrates that enantiomeric pairs (mirror-image isomers) react with DNA to form distinct adducts. osti.gov These reactions can proceed via either cis or trans addition to the epoxide ring, where the nucleophilic DNA base attacks the benzylic carbon of the epoxide from either the same side (cis) or the opposite side (trans) as the epoxide oxygen. nih.gov For the non-planar benzo[c]phenanthrene diol epoxides, as well as other non-planar diol epoxides, there is a notable preference for cis adduct formation when reacting with DNA. osti.govnih.gov This contrasts with many other diol epoxides where trans adducts are predominantly formed. nih.gov The absolute configuration at the carbon atom where the bond is formed also influences the properties of the resulting adduct, which can be observed through techniques like circular dichroism (CD) spectroscopy. osti.gov
Covalent modification by diol epoxides almost exclusively targets the exocyclic amino groups of the purine (B94841) bases. nih.gov Extensive research has identified that the primary targets in DNA are the amino groups of deoxyguanosine (dG) and deoxyadenosine (B7792050) (dA). osti.gov
Specifically, for diol epoxides derived from compounds like benzo[c]phenanthrene, the site of substitution has been confirmed to be the exocyclic nitrogen atoms (N2 of guanine (B1146940) and N6 of adenine). osti.gov This is a distinguishing feature compared to other types of epoxides, such as those from vinyl chloride or aflatoxin B1, which tend to bind to the ring nitrogen atoms like N7 of guanine. nih.gov The hydrocarbon part of the diol epoxide adduct is thought to reside in the minor groove of the DNA when attached to the N2 of guanine and in the major groove when bonded to the N6 of adenine (B156593). nih.gov
Table 1: Identified DNA Adducts and Binding Sites for Related Diol Epoxides Press the "Toggle Details" button to see more information on each adduct.
| Adducted Nucleoside | Binding Site | Interacting Epoxide Type | Reference |
| Deoxyguanosine (dG) | Exocyclic amino group (N2) | Dihydrodiol Epoxides | nih.govosti.govpsu.edu |
| Deoxyadenosine (dA) | Exocyclic amino group (N6) | Dihydrodiol Epoxides | nih.govosti.gov |
| Deoxyguanosine (dG) | N7 position | Other epoxides (e.g., from 1,3-butadiene) | nih.gov |
| Deoxyadenosine (dA) | N1 and N3 positions | Other epoxides (e.g., from vinyl chloride) | nih.govnih.gov |
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The covalent binding of diol epoxides to DNA is not a simple, one-step reaction. It is preceded by the formation of a non-covalent physical association, or complex, between the diol epoxide and the DNA molecule. nih.gov Two main types of non-covalent complexes are recognized: binding within the DNA grooves and intercalation, where the polycyclic aromatic system slips between the stacked base pairs of the DNA helix. nih.gov
Once the diol epoxide is sequestered within one of these complexes, it can undergo one of two competing reactions:
Covalent Binding: The electrophilic epoxide ring is attacked by a nucleophilic site on a DNA base, primarily the exocyclic amino groups of guanine or adenine, forming a stable DNA adduct. nih.gov
Solvolysis: The epoxide reacts with water molecules present in the cellular environment, leading to its hydrolysis into an inert tetraol. nih.gov
The balance between these two pathways—adduct formation versus hydrolysis—is highly dependent on the specific structure of the parent hydrocarbon from which the diol epoxide is derived. nih.gov
Protein Adduct Formation
In addition to DNA, the reactive epoxide ring can also target nucleophilic sites on proteins, leading to the formation of protein adducts. This covalent modification can alter the structure and function of proteins.
Epoxides and diol epoxides derived from polycyclic aromatic hydrocarbons are known to alkylate proteins. nih.gov Studies on related naphthalene (B1677914) metabolites, including naphthalene epoxide and diol epoxide, have shown that these reactive intermediates readily form adducts with model peptides containing nucleophilic amino acids. researchgate.net The formation of these adducts can be detected and characterized using mass spectrometry. researchgate.net In some cases, multiple adducts can form on a single peptide, including diadducts and triadducts. researchgate.net The prevention of this protein modification (lipoxidation) has been shown to block certain forms of cell death, highlighting the biological significance of these adducts. nih.gov
Research using model peptides and various reactive epoxides has identified several amino acid residues that are susceptible to adduction. The primary targets are amino acids with nucleophilic side chains.
Studies with naphthalene epoxide and diol epoxide revealed adduction on cysteine, lysine, and histidine residues, as well as the N-terminal amino group of the peptide. researchgate.net Cysteine, with its highly nucleophilic thiol group, is often a preferential site for adduction. nih.govnih.gov Other research has indicated that epoxides from PAHs can alkylate carboxylic acid groups (found in aspartic acid and glutamic acid) in proteins like hemoglobin and serum albumin. nih.gov
Table 2: Identified Protein Adducts and Target Residues Press the "Toggle Details" button to see more information on each adduct.
| Target Amino Acid | Nucleophilic Group | Interacting Metabolite Type | Reference |
| Cysteine | Thiol (-SH) | Naphthalene Epoxide/Diol Epoxide | researchgate.net |
| Lysine | Epsilon-amino (-NH2) | Naphthalene Epoxide/Diol Epoxide | researchgate.net |
| Histidine | Imidazole (B134444) ring | Naphthalene Epoxide/Diol Epoxide | researchgate.net |
| Aspartic/Glutamic Acid | Carboxyl (-COOH) | PAH Epoxides | nih.gov |
| N-terminus | Alpha-amino (-NH2) | Naphthalene Epoxide/Diol Epoxide | researchgate.net |
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Interactions with Other Biomolecules (e.g., RNA)
While the interactions of 1,2-Epoxy-1,2-dihydrophenanthrene with DNA have been a primary focus of research, its potential to form covalent adducts with other crucial biomolecules like ribonucleic acid (RNA) is also a significant area of interest. The metabolic activation of polycyclic aromatic hydrocarbons (PAHs) produces reactive intermediates that are not only capable of binding to DNA but also to RNA and proteins. mdpi.com The formation of RNA adducts can disrupt the normal functions of various types of RNA, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), potentially leading to errors in protein synthesis and other cellular dysfunctions.
Research into the specific reactions of this compound with RNA is less extensive than for DNA. However, studies on related PAH diol epoxides provide a strong basis for understanding the likely mechanisms and outcomes of these interactions. It is widely recognized that the biotransformation of PAHs results in reactive metabolites that can form covalent adducts with cellular macromolecules, including RNA. mdpi.com
The general mechanism for the formation of RNA adducts by electrophilic metabolites of PAHs is analogous to that of DNA adduct formation. The electrophilic epoxide ring of this compound is susceptible to nucleophilic attack by the nitrogen and oxygen atoms in the purine and pyrimidine (B1678525) bases of RNA. Based on studies with structurally similar PAH diol epoxides that show a high propensity for reacting with adenine and guanine residues in DNA, it is anticipated that this compound would primarily form adducts with adenosine (B11128) and guanosine (B1672433) in RNA. nih.govnih.gov
A study involving a synthetically created phenanthrene-modified RNA hairpin demonstrated that the phenanthrene (B1679779) moiety can be incorporated into an RNA structure, highlighting the structural compatibility. nih.gov While not a result of a direct reaction with an epoxide, this research supports the plausibility of phenanthrene derivatives interacting with and modifying RNA.
The potential sites of adduction on RNA are the exocyclic amino groups and other nucleophilic centers on the RNA bases. The consequences of such adduct formation could be significant, potentially altering the secondary and tertiary structure of RNA molecules, interfering with ribosome function, and leading to the production of aberrant proteins.
Potential RNA Adducts of this compound
The table below outlines the potential ribonucleoside adducts that could be formed from the reaction of this compound with RNA, based on the known reactivity of similar PAH epoxides with DNA.
| Ribonucleoside | Potential Adduction Site(s) | Expected Adduct Type |
| Adenosine | N⁶-amino group, N¹ | Covalent Adduct |
| Guanosine | N²-amino group, N⁷, O⁶ | Covalent Adduct |
| Cytidine | N⁴-amino group, N³ | Covalent Adduct |
| Uridine | N³, O⁴ | Covalent Adduct |
Theoretical and Computational Chemistry of 1,2 Epoxy 1,2 Dihydrophenanthrene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1,2-Epoxy-1,2-dihydrophenanthrene, these methods can predict its geometry, electronic landscape, and inherent reactivity.
Electronic Structure and Reactivity Descriptors
The electronic structure of this compound dictates its chemical behavior. Quantum mechanical methods, such as Density Functional Theory (DFT), are employed to calculate various electronic properties and reactivity descriptors. These descriptors help in identifying the most probable sites for nucleophilic or electrophilic attack.
Key reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the distribution of electrostatic potential. For epoxides of PAHs, the LUMO is often localized on the oxirane ring, indicating its susceptibility to nucleophilic attack. The shape and energy of these frontier orbitals are critical in predicting the molecule's reactivity.
Table 1: Predicted Collision Cross Section (CCS) Data for this compound
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 195.08045 | 138.7 |
| [M+Na]⁺ | 217.06239 | 150.6 |
| [M-H]⁻ | 193.06589 | 146.7 |
| [M+NH₄]⁺ | 212.10699 | 155.3 |
| [M+K]⁺ | 233.03633 | 147.1 |
| [M+H-H₂O]⁺ | 177.07043 | 131.8 |
| [M+HCOO]⁻ | 239.07137 | 158.9 |
| [M+CH₃COO]⁻ | 253.08702 | 152.6 |
| Data sourced from PubChem CID 148323. These values are computationally predicted and provide an estimation of the molecule's size and shape in the gas phase under different ionization conditions. |
Transition State Analysis for Ring Opening and Rearrangements
The primary reaction of epoxides is ring-opening, which can be catalyzed by acids or bases, or occur via nucleophilic attack. Transition state analysis using quantum chemical methods is essential to understand the mechanism and regioselectivity of this process. For PAH epoxides, the ring-opening can proceed through mechanisms with varying degrees of Sₙ1 and Sₙ2 character.
In acid-catalyzed ring-opening, the epoxide oxygen is first protonated. The subsequent nucleophilic attack can occur at either of the two carbon atoms of the oxirane ring. Theoretical studies on related PAH epoxides have shown that the transition state possesses significant carbocationic character. The positive charge is often more stabilized at the benzylic carbon atom, making it the preferred site of attack. This leads to a product with a trans configuration of the entering nucleophile and the hydroxyl group.
Base-catalyzed ring-opening, conversely, typically follows an Sₙ2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom of the epoxide ring. Computational studies can model the energy barriers for both pathways to predict the favored product under different conditions.
Molecular Dynamics Simulations of Compound-Biomolecule Interactions
Molecular dynamics (MD) simulations are a powerful tool to study the dynamic behavior of a molecule and its interactions with biological macromolecules such as DNA and proteins over time. For a reactive metabolite like this compound, MD simulations can provide insights into how it or its subsequent adducts interact with and affect the structure and function of these biomolecules.
Studies on the DNA adducts of phenanthrene (B1679779) diol epoxides have demonstrated that these bulky additions can cause significant local distortions in the DNA double helix. MD simulations of such adducted DNA have revealed changes in base pairing, helical twist, and groove dimensions. These structural perturbations are believed to be a key factor in the mutagenic and carcinogenic potential of some PAHs, as they can interfere with DNA replication and repair processes. It is plausible that adducts formed from this compound would induce similar structural changes in DNA.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity or chemical reactivity. For a series of related compounds, QSAR can be used to predict the properties of untested molecules.
While a specific QSAR model for the reactivity of this compound has not been reported, the methodology has been widely applied to PAHs and their derivatives. acs.org In developing a QSAR model for the reactivity of a class of epoxides, a range of molecular descriptors would be calculated, including:
Topological descriptors: These describe the connectivity of atoms in the molecule.
Electronic descriptors: These include HOMO/LUMO energies, partial atomic charges, and dipole moments.
Steric descriptors: These relate to the three-dimensional shape and size of the molecule.
These descriptors would then be correlated with an experimental measure of reactivity, such as the rate of hydrolysis or the rate of reaction with a model nucleophile. Such a model could then be used to predict the reactivity of this compound.
Table 2: Representative Descriptors Used in QSAR Models for PAHs
| Descriptor Type | Examples | Relevance |
| Electronic | HOMO Energy, LUMO Energy, Ionization Potential | Relates to the ease of electron transfer and susceptibility to attack. |
| Topological | Wiener Index, Kier & Hall Shape Indices | Describes molecular size, branching, and overall shape. |
| Quantum Chemical | Partial Atomic Charges, Superdelocalizability | Indicates reactive sites within the molecule. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Relates to the compound's hydrophobicity and bioavailability. |
| This table presents examples of descriptors commonly used in QSAR studies of PAHs and their derivatives to predict various activities, including reactivity and toxicity. |
Docking Studies with Enzymes (e.g., Epoxide Hydrolases, Cytochrome P450s)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand how a small molecule like this compound might interact with the active site of an enzyme.
The primary enzymes involved in the metabolism of PAH epoxides are epoxide hydrolases and cytochrome P450s.
Epoxide Hydrolases (EHs): These enzymes catalyze the hydrolysis of epoxides to their corresponding trans-dihydrodiols, a crucial step in the detoxification pathway. Docking studies of various epoxides with EHs have identified key amino acid residues in the active site that are responsible for substrate binding and catalysis. For this compound, docking into the active site of an EH would reveal the likely binding pose and the interactions (e.g., hydrogen bonds, hydrophobic interactions) that facilitate its hydrolysis. ontosight.aimdpi.com
Cytochrome P450s (CYPs): These enzymes are responsible for the initial epoxidation of PAHs and can also be involved in further oxidation of their metabolites. Docking this compound into the active site of a CYP enzyme could help to predict whether it is a substrate for further oxidation and identify the structural features that determine its orientation within the catalytic site.
Table 3: Key Enzymes in Phenanthrene Epoxide Metabolism and Their Relevance to Docking Studies
| Enzyme | Function | Relevance of Docking Studies |
| Cytochrome P450 (CYP) | Catalyzes the initial epoxidation of phenanthrene to form this compound. | Predicts the binding orientation of the parent PAH for epoxidation and the potential for further oxidation of the epoxide. |
| Epoxide Hydrolase (EH) | Catalyzes the hydrolysis of the epoxide to a dihydrodiol, a key detoxification step. ontosight.ai | Elucidates the binding mode of the epoxide in the active site and the interactions governing its hydrolysis. ontosight.ai |
| Glutathione (B108866) S-Transferase (GST) | Catalyzes the conjugation of the epoxide with glutathione, another important detoxification pathway. | Investigates the binding affinity and orientation for conjugation, helping to understand detoxification efficiency. |
Environmental Transformation and Degradation Pathways of 1,2 Epoxy 1,2 Dihydrophenanthrene
Abiotic Degradation Mechanisms
Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For 1,2-Epoxy-1,2-dihydrophenanthrene, the primary abiotic pathways are photochemical degradation and hydrolysis.
Photochemical Degradation in Environmental Matrices
Direct photochemical degradation studies specifically targeting this compound are not extensively documented. However, research on the parent compound, phenanthrene (B1679779), provides insight into potential photochemical pathways. Phenanthrene is known to undergo photodegradation in aqueous solutions and on surfaces like soil, a process often accelerated by photocatalysts such as titanium dioxide (TiO₂) and iron(III) ions present in clay minerals. researchgate.net
Under visible light irradiation, especially in the presence of cation-modified clays (B1170129) like Fe(III)-smectite, phenanthrene degradation is significantly enhanced. researchgate.net The process typically involves the generation of reactive oxygen species (ROS) that attack the aromatic rings. Common intermediates identified in the photodegradation of phenanthrene include 9,10-phenanthrenequinone and various phthalates. researchgate.netresearchgate.net While the epoxide is a known metabolic intermediate, its role as a direct intermediate in the abiotic photochemical degradation of phenanthrene is less clear. It is plausible that once formed through other processes, the epoxide could be susceptible to further photochemical alteration, though specific products of this reaction in environmental matrices have not been characterized.
Hydrolytic Stability and Pathways
The epoxide ring of this compound is susceptible to hydrolysis, a chemical reaction with water. This process represents a key abiotic transformation pathway. The reaction involves the nucleophilic attack of a water molecule on one of the epoxide carbons, leading to the cleavage of a C-O bond and the formation of a diol.
Arene oxides, such as this compound, react with water to yield the corresponding trans-dihydrodiol. In this case, hydrolysis results in the formation of trans-1,2-dihydroxy-1,2-dihydrophenanthrene. This reaction can occur spontaneously in aqueous environments, although the rate is generally slow. The stability of the epoxide is pH-dependent, with the hydrolysis reaction being catalyzed by acidic conditions. The protonation of the epoxide oxygen makes the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack by water.
Bioremediation and Microbial Transformation
Bioremediation leverages the metabolic capabilities of microorganisms to degrade environmental pollutants. The microbial transformation of phenanthrene and its epoxide intermediates is a central aspect of its removal from contaminated sites.
Bacterial and Fungal Metabolism of Phenanthrene Epoxides
Microorganisms have evolved diverse strategies to metabolize phenanthrene. The initial oxidative attack on the phenanthrene molecule differs significantly between fungi and bacteria.
Fungal Metabolism: Many filamentous fungi, such as Aspergillus niger and Cunninghamella elegans, utilize cytochrome P450 monooxygenases to initiate the degradation of phenanthrene. researchgate.net This enzyme system introduces a single oxygen atom to form an arene oxide, such as this compound. This epoxide is a key intermediate that is subsequently hydrated by another enzyme, epoxide hydrolase, to form trans-1,2-dihydroxy-1,2-dihydrophenanthrene. researchgate.netacs.org This pathway is analogous to the metabolic activation of PAHs in mammals.
Bacterial Metabolism: While some bacteria utilize a monooxygenase pathway, many common soil bacteria, including species of Pseudomonas and Sphingobium, employ a different strategy. They utilize a multi-component enzyme system called ring-hydroxylating dioxygenase. This enzyme incorporates both atoms of molecular oxygen into the aromatic ring to form a cis-dihydrodiol (e.g., cis-3,4-dihydroxy-3,4-dihydrophenanthrene) directly, thereby bypassing the formation of an epoxide intermediate at that position. nih.gov However, some bacteria, like certain Mycobacterium species, are known to produce trans-dihydrodiols, which implies the involvement of a monooxygenase-epoxide hydrolase pathway, similar to fungi. researchgate.net
Enzyme Systems Involved in Microbial Degradation (e.g., Epoxide Hydrolases, Monooxygenases, Reductases)
The microbial degradation of this compound and its parent compound involves a cascade of enzymatic reactions. The key enzyme classes are detailed below.
| Enzyme System | Function | Reactant | Product |
| Cytochrome P450 Monooxygenase | Catalyzes the initial oxidation of the aromatic ring by incorporating one oxygen atom. | Phenanthrene | This compound |
| Epoxide Hydrolase | Catalyzes the hydrolytic cleavage of the epoxide ring by adding a water molecule. | This compound | trans-1,2-dihydroxy-1,2-dihydrophenanthrene |
| Ring-Hydroxylating Dioxygenase | An alternative initial oxidation pathway that incorporates two oxygen atoms, bypassing epoxide formation. | Phenanthrene | cis-dihydrodiol (e.g., cis-3,4-dihydroxy-3,4-dihydrophenanthrene) |
| Dehydrogenases | Further metabolize dihydrodiols by catalyzing the removal of hydrogen, leading to the re-aromatization and formation of dihydroxyphenanthrene. | trans or cis-dihydrodiols | Dihydroxyphenanthrene |
Co-metabolic Degradation Processes
Co-metabolism is the transformation of a compound by a microorganism that is unable to use the substrate as a source of energy or essential nutrients. The degradation of phenanthrene and its epoxides can occur through such processes. For instance, Mycobacterium sp. strain ELW1 has been shown to co-metabolically degrade phenanthrene when grown on another carbon source. researchgate.net During this process, a monooxygenase enzyme transforms phenanthrene into various metabolites, including hydroxyphenanthrenes and trans-9,10-dihydroxy-9,10-dihydrophenanthrene, the latter being formed via an epoxide intermediate. researchgate.net
The broad substrate specificity of certain key enzymes, particularly ring-hydroxylating dioxygenases found in many PAH-degrading bacteria, is a major driver of co-metabolism. These enzymes can fortuitously oxidize a wide range of aromatic compounds that are structurally similar to their natural substrates. Therefore, a microbial community actively degrading one type of PAH may co-metabolically transform other PAHs and their derivatives, like this compound, that are present in the mixture.
Future Research Directions and Methodological Advancements
Development of Novel Synthetic Routes for Stereochemically Pure Epoxides
The biological activity of arene oxides is often highly dependent on their stereochemistry. Consequently, the development of synthetic methods that provide access to stereochemically pure epoxides is a primary focus of current and future research.
Key Research Thrusts:
Asymmetric Epoxidation: Significant efforts are being directed towards the development of new catalytic systems for the asymmetric epoxidation of phenanthrene (B1679779) and other polycyclic aromatic hydrocarbons (PAHs). This includes the use of chiral catalysts, such as those based on manganese, and organocatalysts to produce epoxides in high enantiomeric excess. organic-chemistry.org The goal is to achieve high yields and selectivity for a specific enantiomer, which is crucial for studying stereospecific biological interactions. khanacademy.orgyoutube.com
Enzymatic Synthesis: Biocatalytic approaches, utilizing enzymes such as cytochromes P450 and epoxide hydrolases, offer a promising avenue for the synthesis of specific stereoisomers of arene oxides. acs.orgresearchgate.net Future research will likely focus on engineering these enzymes to enhance their substrate specificity and catalytic efficiency for producing desired epoxide enantiomers.
Flow Chemistry: The application of flow chemistry techniques can offer better control over reaction parameters, such as temperature and reaction time, leading to improved yields and selectivity in epoxide synthesis. This approach can also enhance the safety of handling potentially unstable epoxide intermediates.
These advancements will not only facilitate a more detailed investigation of the biological activities of individual stereoisomers of 1,2-Epoxy-1,2-dihydrophenanthrene but also provide valuable tools for the synthesis of a wide range of chiral epoxides for various applications.
Advanced Analytical Techniques for Low-Level Detection of Epoxides and Their Adducts
The transient nature of epoxides and the low concentrations at which they and their adducts are often found in biological systems necessitate the development of highly sensitive and specific analytical methods.
Emerging Analytical Strategies:
High-Performance Liquid Chromatography (HPLC) with Advanced Detectors: HPLC coupled with fluorescence and diode-array detectors (HPLC-FLD-DAD) has proven effective for the sensitive and accurate determination of PAHs and their metabolites. nih.gov Future work will likely involve the refinement of these methods, including the optimization of mobile phase gradients and detector wavelength programs, to enhance the separation and detection of specific epoxide isomers and their adducts. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS, particularly with the use of hydrogen as a carrier gas and single ion monitoring (SIM) mode, offers high selectivity and low detection limits for the analysis of PAHs and their derivatives. chromatographyonline.com Continued improvements in detector technology are expected to further enhance the sensitivity and dynamic range of GC-MS for trace-level analysis. chromatographyonline.com
Immunosensors: The development of immunosensors, such as those based on carbon nanotube-chitosan oligosaccharide modified electrodes, presents a novel and rapid method for the detection of specific PAHs like phenanthrene. mdpi.com These sensors offer the potential for high sensitivity and a wide detection range, with future research focusing on improving their specificity for epoxide metabolites. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version (LC-MS/MS) are powerful tools for identifying and quantifying epoxide-derived mercapturic acids and other metabolites in biological matrices like urine. nih.gov This technique is crucial for phenotyping studies and understanding the in vivo detoxification pathways of arene oxides.
These advanced analytical techniques are indispensable for molecular epidemiology studies, enabling the detection of biomarkers of exposure to PAHs and helping to elucidate the role of specific metabolic pathways in human populations. nih.govnih.gov
Integrated Computational and Experimental Approaches for Mechanistic Elucidation
The combination of computational modeling and experimental studies provides a powerful synergy for unraveling the complex reaction mechanisms of arene oxides.
Synergistic Methodologies:
Quantum Mechanical Studies: Quantum mechanical calculations are employed to determine the structure, stability, and reactivity of arene oxides and their transition states. nih.gov These studies can predict the preferred conformations of diol epoxides and rationalize the mechanisms of their reactions, such as hydrolysis and nucleophilic attack. nih.govresearchgate.net
Molecular Dynamics Simulations: Molecular dynamics simulations can provide insights into the interactions of arene oxides with biological macromolecules, such as enzymes and DNA. This can help to understand the factors that govern the substrate specificity of metabolizing enzymes and the sequence selectivity of DNA adduction.
Density Functional Theory (DFT): DFT calculations are used to investigate the thermodynamics and kinetics of various reaction pathways, such as the formation of dibenzofuran (B1670420) from phenanthrene. mdpi.com These theoretical studies can guide experimental investigations and help to interpret experimental results.
By integrating these computational approaches with experimental data from kinetics studies, product analysis, and spectroscopic characterization, a more complete and detailed picture of the reaction mechanisms of this compound can be achieved. researchgate.netmdpi.com
Exploration of this compound as a Model System for Broader Arene Oxide Research
Phenanthrene is the simplest polycyclic aromatic hydrocarbon to possess a bay region, a structural feature often associated with carcinogenic activity in more complex PAHs. researchgate.netnih.gov While this compound itself is considered to have weak or no carcinogenic activity, its metabolism and reactions serve as a valuable and non-carcinogenic model for understanding the more potent "bay-region" diol epoxides of other PAHs. nih.govnih.gov
Utility as a Model Compound:
Metabolic Pathways: The enzymatic formation of this compound and its subsequent reactions, including hydrolysis and detoxification, are catalyzed by the same families of enzymes (cytochromes P450 and epoxide hydrolase) that are involved in the metabolism of carcinogenic PAHs. researchgate.net Studying the phenanthrene system provides insights into the stereoselectivity and regioselectivity of these enzymatic processes.
Reaction Mechanisms: The chemical reactions of this compound, such as its aromatization and reactions with nucleophiles, provide fundamental information about the chemistry of arene oxides. researchgate.netacs.org This knowledge is directly applicable to understanding the behavior of more complex and carcinogenic arene oxides. acs.org
Biomarker Development: Research on the metabolites of this compound, such as its mercapturic acid derivatives, aids in the development of analytical methods for detecting biomarkers of PAH exposure in humans. nih.gov
By continuing to use this compound as a model system, researchers can gain fundamental knowledge about the formation, reactivity, and detoxification of arene oxides, which is essential for assessing the risks associated with exposure to carcinogenic PAHs and for developing strategies for prevention.
Q & A
Q. What are the primary synthetic routes for 1,2-Epoxy-1,2-dihydrophenanthrene, and how do reaction conditions influence yield?
The synthesis of this compound derivatives can be achieved via epoxidation of aromatic systems. A green chemistry approach using hydrogen peroxide (H₂O₂) as an oxidant in ethanol at room temperature has been reported for analogous compounds, yielding epoxides with high turnover numbers (TON = 237 for o-xylene derivatives) . Catalytic hydrogenation and hydrogenolysis are also critical steps in reducing dihydrodiol precursors to tetrahydrophenanthrene derivatives, as seen in the conversion of cis-1,2-dihydroxy-1,2-dihydrophenanthrene to 2-acetoxy-1,2,3,4-tetrahydrophenanthrene using Pd-C catalysts . Reaction conditions (e.g., solvent polarity, catalyst loading) must be optimized to avoid over-reduction or side reactions.
Q. How is the stereochemistry of this compound derivatives resolved experimentally?
Chiral HPLC combined with time-dependent density functional theory (TDDFT)-based electronic circular dichroism (ECD) calculations is a robust method for determining absolute configurations. For example, luzulin A, a phenanthrene derivative, was identified as an (S)-enantiomer with 25% enantiomeric excess (ee) using this approach . Additionally, catalytic hydrogenation followed by CD spectroscopy of benzoate derivatives can assign stereochemistry, as demonstrated in the analysis of cis-1,2-dihydrodiols .
Advanced Research Questions
Q. What enzymatic pathways involve this compound intermediates, and how are they characterized?
Phenylacetyl-CoA 1,2-epoxidase (EC 1.14.14.15) catalyzes the epoxidation of phenylacetyl-CoA to 2-(1,2-epoxy-1,2-dihydrophenyl)acetyl-CoA in aerobic phenylacetate catabolism. This enzyme requires NADPH and O₂ and is part of a multi-component system (e.g., PaaABC(D)E in Escherichia coli) . Kinetic studies using isotopic labeling (e.g., ¹⁸O₂) and mass spectrometry can track oxygen incorporation, while mutagenesis of active-site residues (e.g., PaaA) elucidates substrate specificity .
Q. How do conflicting data on metabolic activation pathways of polycyclic aromatic hydrocarbons (PAHs) inform toxicity studies of 1,2-epoxides?
Contradictions arise in metabolic activation mechanisms. For example, dibenz[a,j]acridine (DBA) is activated via trans-3,4-dihydroxy-anti-1,2-epoxy-1,2,3,4-tetrahydroDBA (DBADE), which forms DNA adducts . However, species-specific cytochrome P450 isoforms may produce varying diastereomers (e.g., cis vs. trans dihydrodiols in bacteria vs. rats) . Researchers should compare in vitro microsomal assays with in vivo models, prioritizing consistency across independent studies (e.g., DNA adduct profiles, LC-MS/MS quantification) .
Q. What analytical strategies resolve discrepancies in synthetic yields of 1,2-epoxide derivatives?
Discrepancies in yields often stem from competing oxidation pathways (e.g., over-oxidation to quinones) or solvent effects. High-resolution LC-MS can identify byproducts, while reaction monitoring via in situ FT-IR tracks intermediate formation. For example, epoxidation of acridine derivatives under optimized H₂O₂/ethanol conditions achieved 285 TON, but side products like anti-1:2,3:4-diepoxide required silica gel chromatography for isolation . Statistical design of experiments (DoE) is recommended to assess variable interactions (e.g., temperature, oxidant concentration).
Methodological Considerations
Q. How is computational chemistry applied to predict reactivity and stability of 1,2-epoxide intermediates?
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can predict epoxide ring strain and regioselectivity in nucleophilic attacks. For instance, the electrophilicity of 1,2-epoxy-1,2-dihydroacridine was modeled to explain preferential ring-opening at the C1 position . Molecular dynamics (MD) simulations further assess solvent interactions, critical for stabilizing transition states in aqueous vs. nonpolar environments.
Q. What techniques validate the environmental persistence of this compound derivatives?
OECD 307 guidelines for soil degradation studies can be adapted, using ¹⁴C-labeled analogs to track mineralization rates. Gas chromatography with electron capture detection (GC-ECD) quantifies residual epoxides, while QSAR models predict bioaccumulation potential based on logP values (e.g., logP ≈ 3.2 for similar PAHs) . Comparative analysis with non-epoxidized precursors (e.g., phenanthrene) clarifies degradation pathways .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in stereochemical assignments of dihydrodiol precursors?
Conflicting CD spectra or HPLC retention times may arise from impurities or racemization. Redundant validation via X-ray crystallography (if crystalline) or synthetic correlation to known standards (e.g., (–)-dimethyl β-methoxyadipate) is essential. For example, the absolute configuration of 2-acetoxy-1,2,3,4-tetrahydrophenanthrene was confirmed by chemical degradation to a compound of established stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
